molecular formula C17H14N4O3S2 B2765655 N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 942004-60-6

N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No. B2765655
CAS RN: 942004-60-6
M. Wt: 386.44
InChI Key: NVFQPNYXKDLLEM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C17H14N4O3S2 and its molecular weight is 386.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A class of compounds similar to the specified molecule has been synthesized and evaluated for biological activities such as analgesic and anti-inflammatory properties. For instance, Demchenko et al. (2015) synthesized a series of novel [1,3]thiazolo[4,5-d]pyridazin-4(5H)-ones, showcasing in vivo analgesic and anti-inflammatory activities. These compounds were characterized by NMR spectroscopy and liquid chromatography–mass spectrometry, highlighting the potential of such structures in medicinal chemistry Demchenko et al., 2015.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds based on furan and thiophene rings is a significant area of research due to their potential biological activities. For example, El-Essawy and Rady (2011) described the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles starting from N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, further expanding the scope of possible biological applications of such molecules El-Essawy & Rady, 2011.

Antinociceptive and Anti-inflammatory Properties

Research into thiazolopyrimidine derivatives, such as the work by Selvam et al. (2012), has shown significant antinociceptive and anti-inflammatory activities. These studies often involve the synthesis of heterocyclic compounds by reacting certain core structures with substituted aldehydes, indicating the versatility and potential therapeutic applications of these molecules Selvam et al., 2012.

Decarboxylative Claisen Rearrangement Reactions

Furan-2-ylmethyl and related structures have been utilized in decarboxylative Claisen rearrangement reactions to yield heteroaromatic products. Craig et al. (2005) demonstrated the application of this methodology to synthesize 2,3-disubstituted heteroaromatic compounds, showcasing the synthetic utility of such structures in organic chemistry Craig et al., 2005.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c1-10-19-15-16(26-10)14(12-5-3-7-25-12)20-21(17(15)23)9-13(22)18-8-11-4-2-6-24-11/h2-7H,8-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFQPNYXKDLLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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